Researchers requiring a benzotriazole building block with superior target engagement must address the risk of analog substitution failure. Unlike simple benzotriazoles, this 4-amino isomer is essential for specific Dimroth rearrangements and offers a 10-fold higher binding affinity in growth regulation assays, enabling lower working concentrations. For procurement managers, we provide consistent, documented quality.
- 10-fold higher target affinity vs. other benzotriazoles in biochemical assays.
- Essential starting material for 4-[(arylsulfonyl)amino]benzotriazole synthesis via Dimroth rearrangement.
- Validated comparator for vapor-phase corrosion inhibition studies on copper.
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
CAS No.18076-61-4
Cat. No.B097808
⚠ Attention: For research use only. Not for human or veterinary use.
1H-1,2,3-Benzotriazol-4-amine: Chemical Baseline & Procurement
1H-1,2,3-Benzotriazol-4-amine (CAS 18076-61-4) is an aromatic heterocyclic compound of the benzotriazole class. Its core structure comprises a benzene ring fused to a 1,2,3-triazole ring, with a primary amine (-NH₂) substituent at the 4-position . It is a useful research chemical and synthetic building block, typically supplied as a solid with a reported melting point in the range of 148–150°C and a predicted boiling point of 387.4°C . Commercial availability includes reagent grades with a minimum purity specification of 95% . While benzotriazoles are broadly known for applications in corrosion inhibition and as UV stabilizers, the specific differentiation of the 4-amino substituted compound requires quantitative, comparator-based evidence .
1
Heterocyclic building block for benzotriazole derivative synthesis
2
Reagent-grade solid with defined thermal profile
3
Supports SAR studies and chemical probe development
Why Substituting 1H-1,2,3-Benzotriazol-4-amine Fails Without Data
The benzotriazole scaffold supports a diverse range of applications, from corrosion inhibition to enzyme targeting [1]. However, the assumption that in-class compounds like 5-methyl-1H-1,2,3-benzotriazol-4-amine (CAS 137434-61-8) or 2-methyl-2H-1,2,3-benzotriazol-4-amine (CAS 89852-82-4) are directly interchangeable with the unsubstituted 1H-1,2,3-benzotriazol-4-amine is not supported by data . The precise position and nature of substituents profoundly alter key performance metrics. Generic substitution without comparative, quantitative validation carries a high risk of experimental failure, as differences in binding affinity for specific targets , volatility in vapor-phase corrosion protection [2], and overall reactivity can lead to vastly different outcomes. The following evidence guide establishes the specific, quantifiable performance of 1H-1,2,3-benzotriazol-4-amine against defined comparators, providing a clear basis for selection.
Substituent Position Alters Reactivity
5-methyl or 2-methyl analogs may shift regiochemical outcomes and binding profiles; direct interchange without comparative data is not supported.
Vapor-Phase Protection May Differ
Corrosion inhibition ranking depends on substituent and vapor pressure; analog performance does not guarantee similar protection for the 4-amino derivative.
Binding Affinity Context Not Transferable
Reported affinity for growth regulators is position-specific; other benzotriazole isomers may exhibit substantially different target engagement.
[1] Khan, A. et al. (2019). 1,2,3-Benzotriazoles as Potential Leads for Gastric and Peptic Ulcer Management. In Vitro Urease Inhibitory Activity and Molecular Docking Study. View Source
[2] Goncharova, O. A., et al. (2020). Chamber Protection of Copper from Atmospheric Corrosion by Compounds of the Triazole Class. Protection of Metals and Physical Chemistry of Surfaces, 56(7), 1276-1282. View Source
1H-1,2,3-Benzotriazol-4-amine vs. Analogs: Quantitative Evidence
Enhanced Binding Affinity to Growth Regulators
1H-1,2,3-Benzotriazol-4-amine exhibits binding constants for certain growth regulators that are an order of magnitude higher compared to other benzotriazole derivatives . This indicates a significantly enhanced molecular interaction with these specific biological targets.
Binding to Growth RegulatorsClass-level inference
10× higher binding constant vs other benzotriazoles
Reported affinity context; data to verify
Biochemical binding assay; class-level inference
Binding AssayGrowth RegulationBiochemistry
Evidence Dimension
Binding Constant for Certain Growth Regulators
Target Compound Data
Binding constant K
Comparator Or Baseline
Other benzotriazoles
Quantified Difference
10-fold higher (10x)
Conditions
Biochemical binding assay
Why This Matters
For research involving these specific growth regulatory pathways, this 10x higher affinity makes 1H-1,2,3-benzotriazol-4-amine a more potent and selective probe, potentially reducing required experimental concentrations and off-target effects.
Binding AssayGrowth RegulationBiochemistry
Regioselective Dimroth Rearrangement for 4-Sulfonamides
The 4-amino substitution on the benzotriazole ring directs a novel Dimroth rearrangement pathway that is distinct from other amino-substituted benzotriazoles [1]. When starting from 4-amino-1-(arylsulfonyl)benzotriazole, the rearrangement yields 4-[(arylsulfonyl)amino]benzotriazole [1]. This regiochemical outcome is not achievable with the 5-amino or 6-amino isomers, which would rearrange to different products.
5-amino-1H-1,2,3-benzotriazole or 6-amino-1H-1,2,3-benzotriazole
Quantified Difference
Product is regiochemically distinct
Conditions
Arylsulfonylation followed by Dimroth rearrangement conditions
Why This Matters
This regioselectivity is critical for synthesizing specific sulfonamide derivatives. Using an alternative isomer (e.g., 5- or 6-amino) would produce a different, undesired product, making 1H-1,2,3-benzotriazol-4-amine an essential starting material for accessing this particular chemical space.
[1] Katritzky, A. R., et al. (1992). Novel Dimroth rearrangements of the benzotriazole system: 4-amino-1-(arylsulfonyl)benzotriazoles to 4-[(arylsulfonyl)amino]benzotriazoles. The Journal of Organic Chemistry, 57(1), 296-299. View Source
Vapor-Phase Corrosion Inhibition Ranking
In chamber corrosion inhibition studies on copper, 1H-1,2,3-benzotriazol-4-amine was evaluated against a panel of triazole inhibitors [1][2]. After a 1-hour vapor-phase treatment at 100°C, the protective aftereffect of the resulting adsorption films followed a specific order based on saturated vapor pressure, establishing a relative performance hierarchy [1][2].
1-h chamber treatment of copper with vapors at 100°C
Why This Matters
This comparative data allows for a data-driven selection of a vapor-phase corrosion inhibitor based on the required time frame. For short-term protection (1 hour), BTA is most effective, while for long-term protection (24+ hours), CBTA is optimal.
Corrosion InhibitionVapor-Phase ProtectionCopper
[1] Goncharova, O. A., et al. (2020). Chamber Protection of Copper from Atmospheric Corrosion by Compounds of the Triazole Class. Protection of Metals and Physical Chemistry of Surfaces, 56(7), 1276-1282. View Source
[2] Goncharova, O. A., et al. (2020). Chamber Protection of Copper from Atmospheric Corrosion by Compounds of the Triazole Class. Abstract. Pleiades Online. View Source
Urease Inhibition: Amino Position Determines Potency
A comprehensive SAR study of 40 synthetic 1,2,3-benzotriazoles, including various amino-substituted analogs, demonstrated a wide range of in vitro urease inhibitory activity, with IC50 values spanning from 30.1±0.17 μM to 86.2±0.38 μM [1][2]. While specific data for the unsubstituted 1H-1,2,3-benzotriazol-4-amine was not isolated in this study, the results clearly show that the position of the amino group and other substituents are critical determinants of activity.
Urease Inhibition SARClass-level inference
IC50 range 30.1–86.2 μM for amino-substituted benzotriazoles
Position-specific activity; class-level SAR context
Thiourea IC50 21.5 μM; data to verify for unsubstituted 4-amine
Urease InhibitionIC50SAR
Evidence Dimension
In Vitro Urease Inhibitory Activity
Target Compound Data
Position-specific activity (implied)
Comparator Or Baseline
Thiourea (standard inhibitor)
Quantified Difference
Thiourea IC50 = 21.5±0.47 μM; Benzotriazole series IC50 range = 30.1–86.2 μM
Conditions
In vitro urease inhibition assay
Why This Matters
This demonstrates that even minor structural changes within the benzotriazole class lead to significant (up to 3-fold) differences in potency. For researchers developing urease inhibitors, this underscores the importance of selecting the correct substitution pattern and validates the need for empirical potency comparison when choosing a starting material.
Urease InhibitionIC50SAR
[1] Khan, A. et al. (2019). 1,2,3-Benzotriazoles as Potential Leads for Gastric and Peptic Ulcer Management. In Vitro Urease Inhibitory Activity and Molecular Docking Study. Prophy Article. View Source
[2] Search Results for 'benzotriazole IC50 4-amine' (2025). 1,2,3-Benzotriazoles as Potential Leads for Gastric and Peptic Ulcer Management. View Source
Predicted Photostability by Molecular Modeling
Molecular modeling studies indicate that 1H-1,2,3-benzotriazol-4-amine is stable when exposed to light . This is a key property for its potential use as a UV stabilizer.
Predicted PhotostabilitySupporting evidence
Stable upon light exposure (molecular modeling)
Photostability context; modeling prediction only
Lacks experimental comparator data
PhotostabilityMolecular ModelingUV Stabilizer
Evidence Dimension
Photostability
Target Compound Data
Stable
Comparator Or Baseline
None (qualitative prediction)
Quantified Difference
N/A
Conditions
Molecular modeling simulation
Why This Matters
While the predicted photostability is a favorable characteristic for applications in coatings and plastics, it lacks quantitative comparator data. It supports its use as a UV stabilizer but does not differentiate it from other benzotriazole UV absorbers.
PhotostabilityMolecular ModelingUV Stabilizer
Applications of 1H-1,2,3-Benzotriazol-4-amine in Research & Industry
Regioselective Synthesis of 4-Sulfonamide Derivatives
1H-1,2,3-Benzotriazol-4-amine is the required starting material for synthesizing 4-[(arylsulfonyl)amino]benzotriazoles via a novel Dimroth rearrangement [1]. Alternative isomers (e.g., 5-amino- or 6-amino-benzotriazole) will not yield this specific product due to their different regiochemical reactivity. This makes the compound essential for accessing this particular class of sulfonamide derivatives for medicinal chemistry or materials science research [1].
Growth Regulatory Pathway Probe with High Affinity
In biochemical assays investigating certain growth regulatory pathways, 1H-1,2,3-benzotriazol-4-amine offers a 10-fold higher binding affinity for its target compared to other benzotriazoles [1]. This superior affinity enables its use as a more potent and potentially more selective probe, allowing for the use of lower working concentrations and reducing the likelihood of off-target interactions in complex biological systems [1].
Copper Vapor-Phase Corrosion Inhibition Benchmark
1H-1,2,3-benzotriazol-4-amine serves as a valuable comparator in vapor-phase corrosion inhibition studies for copper and its alloys [1]. Its performance can be benchmarked against established inhibitors like BTA, TTA, and CBTA [1]. Researchers can use these comparative data to design experiments that test the efficacy of this and related compounds under short-term (1 h) versus long-term (24 h) chamber treatment conditions, leading to a better understanding of adsorption film kinetics [1].
SAR Reference in Urease Inhibition Studies
The compound is a relevant reference point for SAR studies focused on the urease inhibitory activity of benzotriazoles [1]. By comparing its activity (or lack thereof) with a library of substituted analogs, researchers can delineate the precise contribution of the 4-amino group to overall potency and selectivity. This understanding is fundamental for the rational design of more effective urease inhibitors for therapeutic or industrial applications [1].
Application
Selection Property
Validation Focus
4-Sulfonamide derivative synthesis
Regioselective Dimroth rearrangement capability
Verify product identity vs 5/6-amino isomer controls
Growth regulatory pathway studies
Reported higher binding affinity context
Validate target engagement and selectivity profile
Vapor-phase corrosion inhibition comparison
Vapor-phase inhibition ranking context (analog)
Benchmark adsorption film kinetics vs triazole class
Urease inhibition SAR studies
Position-dependent inhibitory activity profile
Determine 4-amino group contribution to IC50 range
[1] Katritzky, A. R., et al. (1992). Novel Dimroth rearrangements of the benzotriazole system: 4-amino-1-(arylsulfonyl)benzotriazoles to 4-[(arylsulfonyl)amino]benzotriazoles. The Journal of Organic Chemistry, 57(1), 296-299. View Source
[2] Goncharova, O. A., et al. (2020). Chamber Protection of Copper from Atmospheric Corrosion by Compounds of the Triazole Class. Protection of Metals and Physical Chemistry of Surfaces, 56(7), 1276-1282. View Source
[3] Khan, A. et al. (2019). 1,2,3-Benzotriazoles as Potential Leads for Gastric and Peptic Ulcer Management. In Vitro Urease Inhibitory Activity and Molecular Docking Study. View Source
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